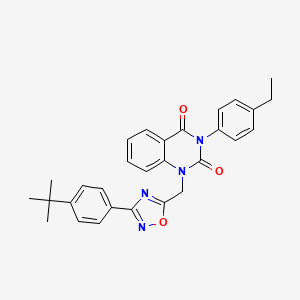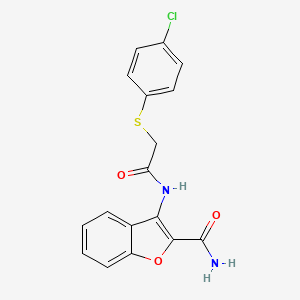![molecular formula C7H11BrO B3004492 2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane CAS No. 1856583-78-2](/img/structure/B3004492.png)
2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane is a bicyclic organic compound with the molecular formula C8H13BrO. This compound is characterized by its unique structure, which includes a bromomethyl group attached to a seven-membered oxabicycloheptane ring. It is used in various chemical reactions and has applications in scientific research.
作用机制
Target of Action
The primary target of 2-(Bromomethyl)-7-oxabicyclo[22It is known that brominated compounds often interact with various biological targets through nucleophilic substitution reactions .
Mode of Action
The mode of action of 2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane involves a nucleophilic substitution reaction, specifically an SN1 reaction . In this reaction, the bromine atom is abstracted, forming a positive ion (carbocation) that is considered stable due to the inductive effect from the three carbon atoms and also hyper-conjugation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(Bromomethyl)-7-oxabicyclo[22The compound’s boiling point is 116-118 °c at 1 mmhg , which may influence its absorption and distribution.
Result of Action
The specific molecular and cellular effects of 2-(Bromomethyl)-7-oxabicyclo[22The formation of a stable carbocation during the sn1 reaction suggests that it could potentially influence cellular processes by interacting with various biological targets .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, the compound’s boiling point suggests that it may be more stable and potentially more active at higher temperatures .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane typically involves the bromination of a suitable precursor. One common method is the reaction of camphene with N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile . The reaction proceeds through a radical mechanism, where the bromine atom is introduced at the methyl position of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial process.
化学反应分析
Types of Reactions
2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex bicyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce ketones or carboxylic acids.
科学研究应用
2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
N-(1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide: This compound has a similar bicyclic structure but with additional functional groups that provide different reactivity and applications.
Bicyclo[2.2.1]heptane, 7,7-dimethyl-2-methylene-: Another related compound with a similar core structure but different substituents.
Uniqueness
2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane is unique due to its combination of a bromomethyl group and an oxabicycloheptane ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
2-(bromomethyl)-7-oxabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZMGDQVYYPBQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1856583-78-2 |
Source


|
| Record name | 2-(bromomethyl)-7-oxabicyclo[2.2.1]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
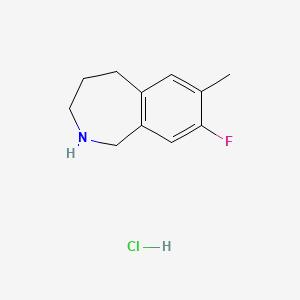
![4-(4-ethylbenzyl)-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3004412.png)
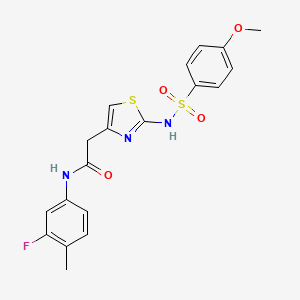
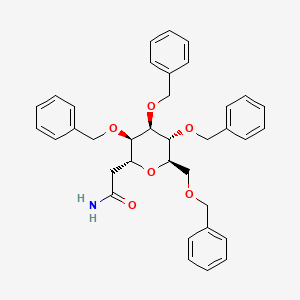
![2-(4-chlorophenoxy)-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B3004417.png)
![N-Boc-2(S)-2-amino-3-{1-[(2,4,6-trimethylphenyl)sulfonyl]-1H-indol-3-yl}propanal](/img/structure/B3004419.png)
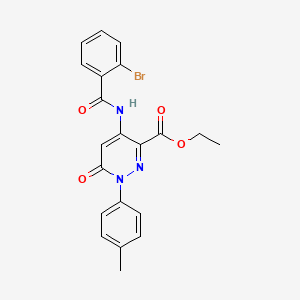
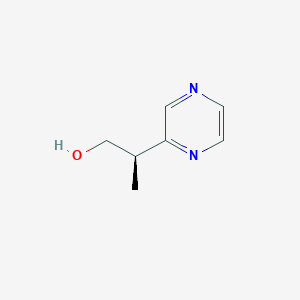
![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3004422.png)
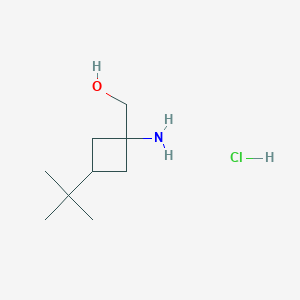
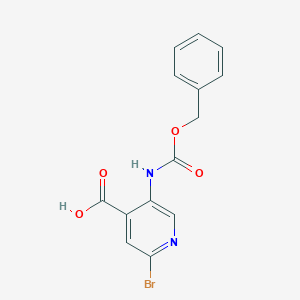
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B3004428.png)
